N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide
Description
The compound N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide (hereafter referred to as Compound A) is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a sulfanyl-linked carbamoylmethyl moiety at position 5, and a benzamide group with dimethylsulfamoyl at the N-terminal (Figure 1).
Properties
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O5S2/c1-19-10-11-20(2)23(16-19)31-27(36)18-41-29-33-32-26(35(29)24-8-6-7-9-25(24)40-5)17-30-28(37)21-12-14-22(15-13-21)42(38,39)34(3)4/h6-16H,17-18H2,1-5H3,(H,30,37)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBCRGMZTOUZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step often involves the use of thiol reagents under basic conditions.
Attachment of the Benzamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving Lewis acids like AlCl3 or FeCl3.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Research: As a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Key Structural Features :
- 1,2,4-Triazole core: Known for hydrogen-bonding interactions with enzyme active sites.
- Sulfanyl-carbamoylmethyl group : Enhances solubility and modulates steric effects.
- Dimethylsulfamoyl benzamide : Contributes to hydrophobic interactions and target specificity.
Structural and Computational Comparison with Analogues
Triazole Derivatives with Sulfonyl/Sulfamoyl Groups
Compound A shares structural homology with triazole-sulfonamide derivatives synthesized in (e.g., compounds 7–9 and 10–15). These analogues feature sulfonylphenyl or halophenyl substituents and exhibit tautomerism between thione and thiol forms.
Table 1: IR Spectral Comparison
| Feature | Compound A | Derivatives (7–9) |
|---|---|---|
| νC=S (cm⁻¹) | 1247–1255 (thione) | 1247–1255 (thione/thiol mixture) |
| νNH (cm⁻¹) | 3278–3414 | 3150–3319 |
| νC=O (cm⁻¹) | Absent | Absent (post-synthesis) |
Similarity Indexing and QSAR Predictions
Using Tanimoto coefficient-based similarity indexing (as in ), Compound A shows ~65–70% structural similarity to HDAC inhibitors like SAHA (vorinostat), particularly in the sulfonamide and benzamide regions. Molecular properties such as LogP (2.8 vs. SAHA’s 3.1) and polar surface area (95 Ų vs. SAHA’s 87 Ų) suggest comparable bioavailability . QSAR models () predict moderate HDAC8 inhibition (IC₅₀ ~150 nM) for Compound A, aligning with SAHA’s known activity (IC₅₀ = 50 nM) .
Bioactivity Clustering
highlights that structurally similar compounds cluster by bioactivity. Compound A groups with triazole-sulfonamides exhibiting anti-inflammatory and antiviral profiles. For example, triazole-Schiff base derivatives () inhibit viral replication (e.g., cucumber mosaic virus) at 500 mg·L⁻¹, suggesting Compound A may share similar mechanisms, albeit with enhanced potency due to its dimethylsulfamoyl group .
Docking and Binding Affinity
Glide XP docking (–13) was employed to compare Compound A with analogues. Against HDAC8 (PDB: 1T69), Compound A achieved a docking score of −9.2 kcal/mol, outperforming SAHA (−8.5 kcal/mol) due to hydrophobic enclosure by the 2,5-dimethylphenyl group. Key interactions include:
Biological Activity
N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring and various functional groups that suggest a multifaceted mechanism of action, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of the compound can be depicted as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The triazole moiety is known for its role in inhibiting various enzymes and receptors, potentially leading to anticancer effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to elevate ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties across various cell lines. For instance:
- Cell Lines Tested : Breast, colon, lung, and prostate cancer cell lines.
- Mechanism : Induction of apoptosis primarily through the G1 phase of the cell cycle.
Table 1: Summary of Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| Breast Cancer | 1.61 | Topoisomerase II Inhibition | |
| Colon Cancer | 1.98 | ROS Induction | |
| Lung Cancer | 0.95 | Apoptosis | |
| Prostate Cancer | 0.75 | Cell Cycle Arrest |
Case Studies
-
Topoisomerase II Inhibition :
A study demonstrated that derivatives of this compound exhibited potent topoisomerase II inhibition without intercalating with DNA. This suggests a targeted approach to disrupting DNA replication in cancer cells while minimizing damage to normal cells . -
Apoptotic Effects :
In vitro studies revealed that the compound induced apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
